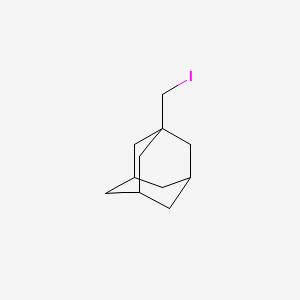

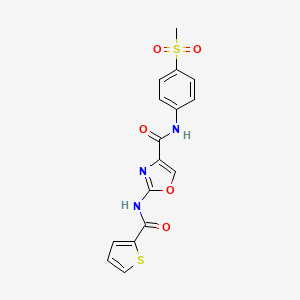

![molecular formula C23H22N6OS B2591124 3-[4-(5-甲基-1-苯基-1H-吡唑-4-羰基)哌嗪-1-基]-6-(噻吩-2-基)哒嗪 CAS No. 1203302-31-1](/img/structure/B2591124.png)

3-[4-(5-甲基-1-苯基-1H-吡唑-4-羰基)哌嗪-1-基]-6-(噻吩-2-基)哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

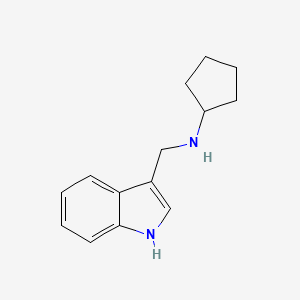

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a pyrazole-substituted heterocycle . Pyrazole rings are prominent structural motifs found in numerous pharmaceutically active compounds . They play an essential role in many biologically active compounds and represent an interesting template for combinatorial and medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole-substituted heterocycles has been reported in the literature . For example,(E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one was obtained from the reaction of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole with N, N-dimethylformamide dimethyl acetal (DMF-DMA) . This compound has been reported as a useful precursor for the synthesis of many interesting heterocycles . Molecular Structure Analysis

The molecular structure of pyrazole-substituted heterocycles has been studied using various spectroscopic techniques . For instance, the IR spectra of the products were free of a carbonyl function . In addition, compound 3a exhibited an absorption band at 3425 cm−1 due to a NH function . The 1H NMR spectrum of the same compound revealed a singlet signal at δ 2.61 due to methyl protons, two doublet signals at δ 6.46 and 7.70 (J = 2.33 Hz) due to pyrazole protons, a singlet signal at δ 8.05 due to pyrazole-3H and D2O-exchangeable signal at δ 12.81 due to the NH proton, in addition to an aromatic multiplet at δ 7.42–7.55 .Chemical Reactions Analysis

The chemical reactions of pyrazole-substituted heterocycles have been explored . For example,(E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with hydrazine, hydroxylamine, guanidine and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine and pyrazolo[1,5-a]pyrimidine derivatives, respectively . It also reacts with benzoquinone, naphthoquinone and N-benzoylglycine to give the corresponding benzofuran and pyrazolylpyranone derivatives, respectively . Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-substituted heterocycles have been studied . For instance, the IR spectra of the products were free of a carbonyl function . In addition, compound 3a exhibited an absorption band at 3425 cm−1 due to a NH function . The 1H NMR spectrum of the same compound revealed a singlet signal at δ 2.61 due to methyl protons, two doublet signals at δ 6.46 and 7.70 (J = 2.33 Hz) due to pyrazole protons, a singlet signal at δ 8.05 due to pyrazole-3H and D2O-exchangeable signal at δ 12.81 due to the NH proton, in addition to an aromatic multiplet at δ 7.42–7.55 .科学研究应用

抗氧化活性

包括所讨论化合物在内的吡唑衍生物已被发现具有抗氧化活性 。它们可以中和体内有害的自由基,从而可能预防或延缓这些物质对细胞造成的损害。

抗癌活性

一些吡唑衍生物已被证明对几种人类细胞系具有细胞毒性 。它们有可能被开发成用于治疗各种类型癌症的药物。

抗利什曼原虫活性

含吡唑的化合物以其强大的抗利什曼原虫活性而闻名 。它们可用于开发治疗利什曼病(由利什曼原虫寄生虫引起的疾病)的疗法。

抗疟活性

研究表明,一些吡唑衍生物具有抗疟性质 。它们有可能用于开发新的抗疟药物。

用作药物合成的中间体

该化合物用作非对映异构体γ-双环杂芳基哌嗪和杂芳基哌啶取代的脯氨酰噻唑烷的合成中间体 。这些是选择性的口服活性二肽基肽酶 4 抑制剂,用作抗糖尿病剂。

用于合成杂环衍生物

该化合物可用于合成各种杂环衍生物 。这些衍生物在制药、杀虫剂生产和材料科学等领域具有广泛的应用。

未来方向

The future directions in the research of pyrazole-substituted heterocycles could involve the development of new drugs . Pyrazole-based derivatives have shown several biological activities and many of them were tested and/or evaluated in potential drug discovery . Therefore, these compounds represent an interesting template for combinatorial and medicinal chemistry .

属性

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6OS/c1-17-19(16-24-29(17)18-6-3-2-4-7-18)23(30)28-13-11-27(12-14-28)22-10-9-20(25-26-22)21-8-5-15-31-21/h2-10,15-16H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQREGBSRHEWIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

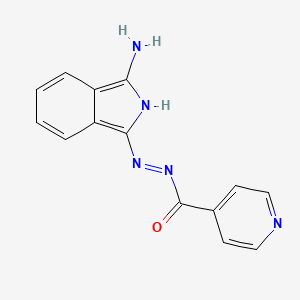

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)

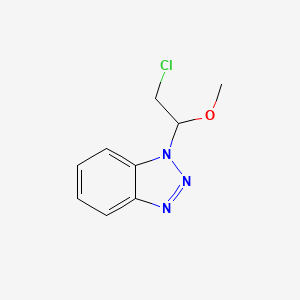

![[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2591054.png)

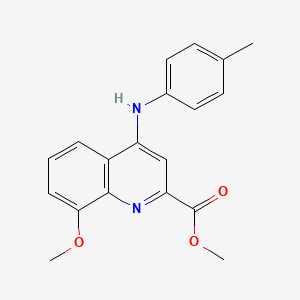

![N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2591056.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2591062.png)